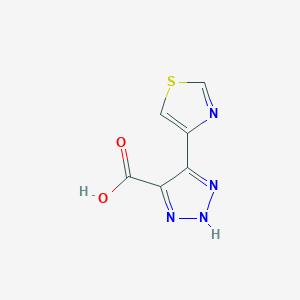
4-(4-Thiazolyl)-1H-1,2,3-triazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,3-thiazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that contains both thiazole and triazole rings. These rings are known for their aromatic properties and are commonly found in various biologically active molecules. The presence of both thiazole and triazole moieties in a single compound makes it a versatile scaffold for the development of new drugs and other biologically active agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-thiazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the formation of the thiazole and triazole rings followed by their coupling. One common method involves the reaction of 4-amino-1,2,3-triazole with a thiazole derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
5-(1,3-thiazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
科学的研究の応用
5-(1,3-thiazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its potential therapeutic effects in various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as sensors and catalysts .
作用機序
The mechanism of action of 5-(1,3-thiazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions .
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir.
Triazole Derivatives: Compounds containing the triazole ring, such as fluconazole and voriconazole .
Uniqueness
The uniqueness of 5-(1,3-thiazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid lies in its combined thiazole and triazole moieties, which provide a versatile scaffold for the development of new drugs and biologically active agents. This dual functionality allows for a broader range of chemical reactions and biological activities compared to compounds containing only one of these rings .
特性
分子式 |
C6H4N4O2S |
|---|---|
分子量 |
196.19 g/mol |
IUPAC名 |
5-(1,3-thiazol-4-yl)-2H-triazole-4-carboxylic acid |
InChI |
InChI=1S/C6H4N4O2S/c11-6(12)5-4(8-10-9-5)3-1-13-2-7-3/h1-2H,(H,11,12)(H,8,9,10) |
InChIキー |
SZKPQIDFOXHLCU-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=CS1)C2=NNN=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![tert-butyl (2S)-2-{[5-(benzylamino)-1H-1,2,3,4-tetrazol-1-yl]methyl}pyrrolidine-1-carboxylate](/img/structure/B13642542.png)



![Ethyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate](/img/structure/B13642560.png)
![[3-(4-tert-butylphenyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B13642572.png)
